molecular formula C5H2BrIOS B2995210 5-Bromo-2-iodothiophene-3-carbaldehyde CAS No. 1049800-81-8

5-Bromo-2-iodothiophene-3-carbaldehyde

Cat. No. B2995210
CAS RN: 1049800-81-8
M. Wt: 316.94
InChI Key: NBCHYEWOCDYDRM-UHFFFAOYSA-N
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Description

5-Bromo-2-iodothiophene-3-carbaldehyde is a chemical compound with the CAS Number: 1049800-81-8 . It has a molecular weight of 316.94 .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-iodothiophene-3-carbaldehyde consists of a five-membered thiophene ring with bromine and iodine substituents, and a carbaldehyde group .


Physical And Chemical Properties Analysis

5-Bromo-2-iodothiophene-3-carbaldehyde is a powder at room temperature .

Scientific Research Applications

Synthesis of Biologically Active Compounds

Thiophene-based analogs, such as 5-Bromo-2-iodothiophene-3-carbaldehyde, have been studied by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . Given the structural similarity, 5-Bromo-2-iodothiophene-3-carbaldehyde could potentially be used in similar applications.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . The bromo and iodo groups in 5-Bromo-2-iodothiophene-3-carbaldehyde could potentially enhance these properties.

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) . The unique electronic properties of 5-Bromo-2-iodothiophene-3-carbaldehyde could potentially be exploited in this context.

Organic Light-Emitting Diodes (OLEDs)

Molecules with the thiophene ring system are used in the fabrication of organic light-emitting diodes (OLEDs) . The presence of bromo and iodo groups in 5-Bromo-2-iodothiophene-3-carbaldehyde could potentially enhance the light-emitting properties of these devices.

Pharmacological Properties

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . 5-Bromo-2-iodothiophene-3-carbaldehyde could potentially be used to synthesize new drugs with these properties.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Future Directions

Thiophene-based analogs, such as 5-Bromo-2-iodothiophene-3-carbaldehyde, have attracted interest due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Mechanism of Action

Biochemical Pathways

The specific biochemical pathways affected by 5-Bromo-2-iodothiophene-3-carbaldehyde are currently unknown . .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 5-Bromo-2-iodothiophene-3-carbaldehyde . For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and, consequently, its interaction with targets.

properties

IUPAC Name

5-bromo-2-iodothiophene-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrIOS/c6-4-1-3(2-8)5(7)9-4/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCHYEWOCDYDRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1C=O)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrIOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-iodothiophene-3-carbaldehyde

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